molecular formula C12H11F6NO B8696409 (3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol

(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol

Cat. No.: B8696409
M. Wt: 299.21 g/mol
InChI Key: YSXHALNHLUJRBC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL is a chiral compound that features a pyrrolidine ring substituted with a phenyl group bearing two trifluoromethyl groups

Properties

Molecular Formula

C12H11F6NO

Molecular Weight

299.21 g/mol

IUPAC Name

(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H11F6NO/c13-11(14,15)7-3-8(12(16,17)18)5-9(4-7)19-2-1-10(20)6-19/h3-5,10,20H,1-2,6H2/t10-/m1/s1

InChI Key

YSXHALNHLUJRBC-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CN(CC1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group with trifluoromethyl substituents can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the original alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis.

    Materials Science: It can be incorporated into polymers to impart specific properties such as hydrophobicity.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its unique structure.

Medicine

    Drug Development: The compound can be a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry

    Specialty Chemicals: It can be used in the production of specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The enantiomer of the compound.

    1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The racemic mixture.

    1-(3,5-Difluoromethyl)phenyl)pyrrolidin-3-OL: A similar compound with difluoromethyl groups instead of trifluoromethyl groups.

Uniqueness

    Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.

    Trifluoromethyl Groups: These groups can significantly influence the compound’s chemical and physical properties, making it unique compared to similar compounds with different substituents.

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